tert-Butyl ((1R,3R)-3-hydroxy-3-methylcyclopentyl)carbamate
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Overview
Description
tert-Butyl ((1R,3R)-3-hydroxy-3-methylcyclopentyl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1R,3R)-3-hydroxy-3-methylcyclopentyl)carbamate typically involves the reaction of tert-butyl chloroformate with (1R,3R)-3-hydroxy-3-methylcyclopentylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and consistency in product quality. The use of flow microreactors has been shown to be more sustainable and versatile compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1R,3R)-3-hydroxy-3-methylcyclopentyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
tert-Butyl ((1R,3R)-3-hydroxy-3-methylcyclopentyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in vivo.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties
Mechanism of Action
The mechanism of action of tert-Butyl ((1R,3R)-3-hydroxy-3-methylcyclopentyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate
- tert-Butyl ((1R,3R)-3-methylcyclopentyl)carbamate
- tert-Butyl ((1R,3R)-3-hydroxy-3-methylcyclohexyl)carbamate
Uniqueness
tert-Butyl ((1R,3R)-3-hydroxy-3-methylcyclopentyl)carbamate is unique due to the presence of both a hydroxyl group and a methyl group on the cyclopentyl ring. This combination of functional groups provides distinct reactivity and interaction profiles compared to similar compounds. The steric and electronic effects of the tert-butyl group further enhance its uniqueness, making it a valuable compound for various applications .
Properties
IUPAC Name |
tert-butyl N-[(1R,3R)-3-hydroxy-3-methylcyclopentyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-8-5-6-11(4,14)7-8/h8,14H,5-7H2,1-4H3,(H,12,13)/t8-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJVGPICOQDHIC-LDYMZIIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)NC(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@H](C1)NC(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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